1-Alaninechlamydocin: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity
1-Alaninechlamydocin: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of 1-Alaninechlamydocin, a potent histone deacetylase (HDAC) inhibitor with significant anticancer properties. It details the discovery and biological origin of this natural product, presents its quantitative biological activity data, outlines the experimental protocols for its study, and illustrates its mechanism of action through signaling pathway and experimental workflow diagrams.
Discovery and Origin
Initial Discovery
The planar structure of 1-Alaninechlamydocin was first reported in 1992 by Kim et al. However, a detailed characterization of its absolute configuration and biological activity was later described in a 2014 publication by Du et al.[1][2] This subsequent study was pivotal in recognizing the therapeutic potential of this molecule.
Biological Origin
1-Alaninechlamydocin is a natural product isolated from a fungal strain identified as Tolypocladium sp.[1][2][3] This fungus was sourced from the Great Lakes region, highlighting the rich biodiversity of microorganisms in unique ecological niches as a source for novel bioactive compounds. Tolypocladium species are known producers of a variety of secondary metabolites with diverse biological activities.
Quantitative Biological Data
1-Alaninechlamydocin exhibits potent biological activity, primarily as a histone deacetylase (HDAC) inhibitor, which contributes to its significant antiproliferative and cytotoxic effects against cancer cells.
Histone Deacetylase (HDAC) Inhibition
The inhibitory activity of 1-Alaninechlamydocin against HDAC enzymes was determined using an in vitro assay with HeLa cell lysate.
| Compound | Target | IC50 (nM) |
| 1-Alaninechlamydocin | HDACs (in HeLa cell lysate) | 6.4 |
Table 1: In vitro HDAC inhibitory activity of 1-Alaninechlamydocin.[1][2]
Antiproliferative and Cytotoxic Activity
The anticancer potential of 1-Alaninechlamydocin has been evaluated against a panel of human cancer cell lines. The following table summarizes its potency in terms of GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration).
| Cell Line | Cancer Type | GI50 (nM) | TGI (nM) | LC50 (nM) |
| MIA PaCa-2 | Pancreatic | 5.3 | 8.8 | 22 |
| PANC-1 | Pancreatic | 14 | - | - |
| hTERT-HPNE | Pancreatic (non-cancerous) | 2.0 | - | - |
Table 2: Antiproliferative and cytotoxic activity of 1-Alaninechlamydocin against human pancreatic cell lines.[1][2][3]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of 1-Alaninechlamydocin is the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, 1-Alaninechlamydocin promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
The downstream effects of HDAC inhibition by 1-Alaninechlamydocin in cancer cells include:
-
Cell Cycle Arrest: The compound induces a G2/M phase arrest in the cell cycle, preventing cancer cells from progressing through mitosis.[1][2]
-
Apoptosis Induction: 1-Alaninechlamydocin triggers programmed cell death, a key mechanism for eliminating cancerous cells.[1][2]
Figure 1. Signaling pathway of 1-Alaninechlamydocin via HDAC inhibition.
Biosynthesis
The core structure of chlamydocin, and by extension 1-Alaninechlamydocin, is a cyclic tetrapeptide. Such peptides are typically synthesized by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs). The biosynthesis of chlamydocin likely involves a specific NRPS gene cluster within the Tolypocladium sp. genome. This NRPS would activate and link the constituent amino acids in a specific sequence before cyclizing the final peptide. The biosynthesis of the unusual epoxyketone-containing amino acid is a key step that likely involves specialized tailoring enzymes encoded within the same gene cluster.
Experimental Protocols
Isolation and Purification of 1-Alaninechlamydocin
The following is a representative protocol for the isolation and purification of 1-Alaninechlamydocin from a culture of Tolypocladium sp., based on common practices for fungal natural product isolation.
-
Fungal Cultivation:
-
Inoculate Tolypocladium sp. into a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture at 25-28°C with shaking for 14-21 days.
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Extract the mycelium with methanol or acetone.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target compound.
-
Pool the fractions containing 1-Alaninechlamydocin and subject them to further purification by Sephadex LH-20 column chromatography.
-
Perform final purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile) to yield pure 1-Alaninechlamydocin.
-
Figure 2. Experimental workflow for the isolation of 1-Alaninechlamydocin.
HDAC Inhibition Assay
-
Reagents: HeLa cell nuclear extract, HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and a reference HDAC inhibitor (e.g., Trichostatin A).
-
Procedure:
-
In a 96-well plate, add HeLa nuclear extract, assay buffer, and varying concentrations of 1-Alaninechlamydocin or the reference inhibitor.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the fluorescence of the deacetylated product using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MIA PaCa-2) in culture plates and allow them to adhere.
-
Treat the cells with different concentrations of 1-Alaninechlamydocin for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
-
Flow Cytometry:
-
Analyze the PI-stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment:
-
Culture and treat cancer cells with 1-Alaninechlamydocin as described for the cell cycle analysis.
-
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells.
-
Conclusion
1-Alaninechlamydocin is a promising natural product with potent HDAC inhibitory and anticancer activities. Its discovery from a Tolypocladium sp. underscores the importance of exploring microbial biodiversity for novel therapeutic leads. The detailed biological data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development to further investigate and potentially exploit the therapeutic potential of this compelling molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetramic acid-motif natural products from a marine fungus Tolypocladium cylindrosporum FB06 and their anti-Parkinson activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Aphidicolin Derivatives from Tolypocladium inflatum - PMC [pmc.ncbi.nlm.nih.gov]
